molecular formula C19H24N2O B180287 2-(4-Benzhydrylpiperazin-1-yl)ethanol CAS No. 10527-64-7

2-(4-Benzhydrylpiperazin-1-yl)ethanol

Numéro de catalogue: B180287
Numéro CAS: 10527-64-7
Poids moléculaire: 296.4 g/mol
Clé InChI: QEYZAHKHYSGDJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Benzhydrylpiperazin-1-yl)ethanol is a piperazine derivative characterized by a benzhydryl (diphenylmethyl) group attached to the piperazine ring and a hydroxyethyl side chain. It is synthesized via nucleophilic substitution between 1-(2-hydroxyethyl)piperazine and chlorodiphenylmethane in the presence of potassium carbonate and potassium iodide, followed by purification via column chromatography . The compound is recognized as a certified reference material (Cetirizine Related Compound B) in pharmaceutical quality control, indicating its role as an impurity or synthetic intermediate in antihistamine drug production . Its structural features, including the bulky benzhydryl group and polar ethanol moiety, contribute to its pharmacological properties, particularly in enzyme inhibition studies targeting carbonic anhydrases (CAs) and acetylcholinesterase (AChE) .

Méthodes De Préparation

Synthetic Routes for 2-(4-Benzhydrylpiperazin-1-yl)ethanol

The synthesis of this compound involves a two-step alkylation process, as demonstrated by Singh et al. (2022) .

Step 1: Formation of 1-Benzhydrylpiperazine

Benzhydryl chloride (58.58 g, 0.29 mol) is reacted with piperazine (1.44 g, 0.29 mol) in a refluxing solvent system. The reaction proceeds via nucleophilic substitution, where the benzhydryl group replaces one hydrogen atom on the piperazine ring. Ethyl acetate and water are used for extraction, followed by acid-base purification to isolate the intermediate .

Key Conditions:

  • Solvent: Ethyl acetate

  • Temperature: Reflux (~100°C)

  • Reaction Time: 12 hours

  • Yield: ~90%

ParameterValue
SolventAcetone
BaseSodium hydroxide
Temperature25°C
Purification MethodColumn chromatography
Final Yield51–90%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like acetone enhance nucleophilicity, while ethyl acetate improves intermediate solubility. Comparative studies show acetone increases reaction rates by 30% compared to dimethylformamide (DMF) in analogous piperazine alkylations .

Base and Stoichiometry

Sodium hydroxide (25% aqueous) achieves higher yields (90%) than potassium carbonate (75–80%) due to improved deprotonation of piperazine. A 1:1 molar ratio of benzhydryl chloride to piperazine minimizes di-alkylation byproducts .

Temperature and Time

Prolonged reflux (12 hours) ensures complete substitution in Step 1, while room-temperature conditions in Step 2 reduce energy costs without compromising yield .

Industrial-Scale Production Strategies

Industrial synthesis adopts continuous flow reactors to enhance mixing and heat transfer. Key modifications include:

  • Automated pH Control: Ensures consistent base concentration during extractions.

  • Solvent Recovery Systems: Reduce waste by recycling ethyl acetate and dichloromethane.

  • In-line Spectroscopy: Monomers are tracked via real-time NMR to optimize reaction endpoints .

Table 1: Lab-Scale vs. Industrial Process Metrics

MetricLab-ScaleIndustrial Scale
Batch Size100 g500 kg
Yield90%85–88%
Purity95% (HPLC)98% (HPLC)
Cycle Time24 hours8 hours

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (300 MHz, CDCl3): δ 7.16–7.49 (m, 14H, Ar–H), 5.10 (s, 1H, benzhydryl CH), 3.58 (t, 4H, piperazine CH2), 3.32 (t, 2H, ethanol CH2) .

  • 13C NMR (100 MHz, CDCl3): δ 73.89 (benzhydryl CH), 54.1–56.9 (piperazine carbons), 72.0 (ethanol carbon) .

  • Mass Spectrometry (ESI+): m/z 329 (M++1), 331 (M++3) .

Purity Assessment

Elemental analysis confirms stoichiometric integrity:

ElementCalculated (%)Observed (%)
C79.0279.05
H7.347.38
N9.879.84

Comparative Analysis with Analogous Derivatives

While this compound shares synthetic pathways with other piperazine derivatives, its benzhydryl group imposes unique challenges:

Table 2: Comparison with 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethanol

FeatureThis compound2-(4-Iodobenzyl Analog)
Key SubstituentBenzhydryl4-Iodobenzyl
Reaction ComplexityModerate (two-step)High (multi-step)
Pharmacological TargetSerotonin receptorsTyrosinase inhibition
Industrial Yield85–88%70–75%

Activité Biologique

2-(4-Benzhydrylpiperazin-1-yl)ethanol, a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, which include a piperazine ring substituted with a benzhydryl group and a hydroxyl ethanol moiety. The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry.

  • Chemical Formula : C_{19}H_{24}N_2O
  • Molecular Weight : 300.41 g/mol
  • CAS Number : 10527-64-7

Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties. A study reported that derivatives of piperazine containing similar structural motifs showed significant inhibition of cell proliferation in various cancer cell lines. Specifically, compounds with a benzhydryl substitution demonstrated enhanced activity against human cancer cells, suggesting that the structural configuration plays a crucial role in their biological efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that certain piperazine derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, particularly as a potential treatment for neurological disorders. It has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in the management of conditions such as depression and anxiety .

Inhibition Studies

Inhibition studies have suggested that this compound may act as an inhibitor of certain enzymes involved in disease processes. For instance, it has been noted to inhibit histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases. The selectivity and potency of these inhibitors can be influenced by the structural attributes of the compound .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various piperazine derivatives, including this compound. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineEffectReference
AnticancerMCF-7 (breast cancer)Decreased viability
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
NeuropharmacologicalSerotonin receptorsModulation observed
Enzyme InhibitionHDACsInhibition noted

Applications De Recherche Scientifique

Antimalarial Activity

Research has indicated that derivatives of 2-(4-benzhydrylpiperazin-1-yl)ethanol exhibit promising antimalarial properties. A structure-activity relationship (SAR) study demonstrated that modifications to the compound could enhance its efficacy against both chloroquine-resistant (CQR) and sensitive strains of Plasmodium falciparum. In vivo studies using rodent models showed significant reductions in parasitemia and improved survival rates when administered at specific dosages .

Anti-inflammatory Properties

Compounds related to this compound have been evaluated for their anti-inflammatory effects. Studies involving molecular docking against COX-2 enzymes revealed potential binding interactions that suggest a mechanism for anti-inflammatory activity. These findings indicate that modifications to the piperazine structure can lead to enhanced therapeutic profiles for treating inflammatory diseases .

Neuropharmacological Effects

The compound's structural characteristics allow it to interact with various neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Its analogs have been explored for their potential antidepressant and anxiolytic effects, leveraging the piperazine moiety's known activity in this area .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Antimalarial EfficacyEvaluate the effectiveness of derivatives against P. falciparumDemonstrated significant oral efficacy and reduced parasitemia in rodent models with certain derivatives showing over 99% activity .
Anti-inflammatory EvaluationAssess binding affinity to COX-2 enzymeIdentified key interactions that correlate with observed anti-inflammatory effects in vitro and in vivo models .
Neuropharmacological InvestigationExplore potential antidepressant effectsAnalog compounds exhibited promising results in behavioral assays indicative of reduced anxiety and depression-like symptoms .

Q & A

Q. Basic: What are the recommended synthetic routes for 2-(4-Benzhydrylpiperazin-1-yl)ethanol?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 1-(2-hydroxyethyl)piperazine and chlorodiphenylmethane. A representative procedure includes:

Reaction Setup : Dissolve 1-(2-hydroxyethyl)piperazine in DMF with K₂CO₃ and KI as catalysts.

Alkylation : Add chlorodiphenylmethane dropwise under reflux (e.g., 80°C for 4 hours).

Workup : Extract the product with dichloromethane, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Purification : Use column chromatography (silica gel, CHCl₃/MeOH 95:5) to isolate the product as a viscous oil .

Table 1: Key Reaction Parameters

ComponentRoleConditions
1-(2-Hydroxyethyl)piperazineNucleophileDMF solvent, 80°C
ChlorodiphenylmethaneElectrophile4-hour reflux
K₂CO₃/KIBase/CatalystCatalytic amounts

Q. Basic: What safety protocols are critical during handling?

Methodological Answer:
Based on GHS classification (H302: harmful if swallowed):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosol formation is possible .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Avoid dust generation; collect spills using absorbent materials and dispose in sealed containers .
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. Advanced: How is crystallographic analysis applied to confirm its structure and interactions?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is commonly used:

Data Collection : Mount crystals on a diffractometer (e.g., Bruker D8 Venture).

Structure Solution : Use SHELXD for phase determination and SHELXL for refinement .

Analysis : Key features include:

  • Intramolecular Interactions : Hydrogen bonds (e.g., O–H⋯O) stabilize the structure.
  • Conformation : Piperazine rings adopt chair conformations; ethene bonds show E-geometry (torsion angle ~175°) .

Table 2: Crystallographic Data Highlights

ParameterValue/Observation
Space groupMonoclinic, P2₁/c
Bond length (C=C)1.327 Å (ethene bond)
R-factor< 0.05 (high precision)

Q. Advanced: What biological activities and SAR have been reported for derivatives?

Methodological Answer:
Derivatives like 4l (2-((1H-benzimidazol-2-yl)thio)-1-(4-benzhydrylpiperazin-1-yl)ethanone) exhibit anticancer activity:

  • Biological Testing : IC₅₀ = 12.62 ± 0.78 µM against HepG2 cells (comparable to gefitinib) .
  • SAR Insights :
    • Hydrophobic Groups : Benzhydryl moieties enhance membrane permeability.
    • Thioether Linkage : Critical for binding to kinase domains (confirmed via docking studies).
  • Methodology : Use MTT assays for cytotoxicity and AutoDock Vina for molecular docking .

Table 3: Anticancer Activity of Selected Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Control (Gefitinib)
4l HepG212.6211.72

Q. Advanced: How are impurities profiled and controlled in pharmacopeial standards?

Methodological Answer:
USP guidelines specify HPLC methods for impurity analysis:

Column : C18 reverse-phase (e.g., 250 × 4.6 mm, 5 µm).

Mobile Phase : Gradient of acetonitrile and phosphate buffer (pH 3.0).

Detection : UV at 254 nm .

Acceptance Criteria (USP) :

  • Individual Impurities : ≤ 0.10% (e.g., 4-chlorobenzophenone).
  • Total Impurities : ≤ 0.30% (excludes counterion-related peaks) .

Table 4: USP Impurity Limits

ImpurityRetention TimeLimit (%)
4-Chlorobenzophenone1.09≤ 0.10
Hydroxyzine-related A1.05≤ 0.10

Q. Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., benzhydryl CH at δ ~5.3 ppm).
  • HRMS : Validate molecular weight (e.g., m/z 340.4592 for C₂₁H₂₈N₂O₂) .
  • FTIR : Identify functional groups (e.g., OH stretch at ~3350 cm⁻¹) .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Benzhydryl vs. Benzyl : The benzhydryl group provides greater steric bulk and hydrophobicity compared to benzyl, enhancing selective interactions with enzyme pockets (e.g., hCA VII ).
  • Linker Flexibility: The ethanol linker in 2-(4-benzhydrylpiperazin-1-yl)ethanol allows conformational flexibility, critical for binding to CA isoforms, whereas rigid linkers (e.g., isoindolinedione in AChE inhibitors) may limit target adaptability .

Pharmacological Activity Comparisons

2.2.1 Carbonic Anhydrase Inhibition
  • This compound derivatives exhibit selective inhibition of hCA VII (Ki = 8.9 nM) over hCA II (Ki = 43.2 nM) due to polar interactions (e.g., hydrogen bonds with Thr200) and hydrophobic contacts with the benzhydryl tail .
  • Benzylpiperazine analogs (e.g., acetamide-linked derivatives) show broader CA isoform inhibition but lower selectivity, emphasizing the importance of tail design in the "tail approach" .
2.2.2 Acetylcholinesterase Inhibition
  • 2-(4-Benzylpiperazin-1-yl)ethylisoindoline-1,3-dione derivatives demonstrate potent AChE inhibition (IC₅₀ = 0.91 μM) when substituted with electron-withdrawing groups (e.g., -Cl), whereas this compound lacks reported AChE activity, likely due to steric hindrance from the benzhydryl group .
2.2.3 BACE-1 Inhibition

Physicochemical and Pharmacokinetic Properties

  • Solubility: The ethanol moiety in this compound improves aqueous solubility compared to non-polar analogs like 1-(9H-fluoren-9-yl)-1,4-diazepane .
  • Metabolic Stability : The benzhydryl group may increase metabolic stability relative to benzyl derivatives, as evidenced by its use in long-acting pharmaceutical formulations .

Data Tables

Table 1: Enzyme Inhibition Profiles

Compound Target Enzyme Ki/IC₅₀ (nM) Selectivity Ratio (hCA VII/II) Reference
This compound hCA VII 8.9 4.85
hCA II 43.2 -
2-(4-Benzylpiperazin-1-yl)ethylisoindoline-1,3-dione (4a) AChE 910 N/A

Table 2: Structural Impact on Activity

Structural Feature Effect on Activity Example Compound
Benzhydryl tail Enhances hCA VII selectivity via hydrophobic and polar interactions This compound
Chloro-substituted benzyl Improves AChE inhibition (electron-withdrawing effect) 4a (IC₅₀ = 0.91 μM)
Ethanol linker Provides conformational flexibility for CA isoform adaptation This compound

Propriétés

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYZAHKHYSGDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283035
Record name 4-(Diphenylmethyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10527-64-7
Record name 4-(Diphenylmethyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10527-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzhydryl-1-piperazineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diphenylmethyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BENZHYDRYL-1-PIPERAZINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AMR7XC6Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 1-piperazineethanol (11.4 g), potassium carbonate powder (24.3 g) and N,N-dimethylformamide (100 ml) was added dropwise benzhydryl bromide (21.7 g) under stirring. The mixture was stirred at room temperature for 2 hours, diluted with water and extracted with ethyl ether. The ethyl ether layer was washed with saturated aqueous sodium chloride and dried over anhydrous sodium sulfate. The solvent was then distilled off and the residue was purified by silica gel chromatography [eluent: hexane-ethyl acetate (2:1)] to give 21.9 g (84.2%) of 4-benzhydryl-1-piperazineethanol as an oil. IR(Neat): 3380 cm-1. NMR(CDCl3)δ: 2.46(10H, broad s), 3.57(2H, t, J=6.5), 4.20(1H, s), 7.03-7.45(12H, m).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of benzhydryl piperazine (7.28 gm) in toluene (35 ml) at room temperature, dimethyl formamide (70 ml), 2-chloroethanol (5 ml) and potassium carbonate (5 gm) were added. The reaction mass was heated to reflux with constant stifling for 14-16 hours. Reaction mass was cooled, filtered, and concentrated under vacuum to get 2-(4-benzhydryl piperazine-1-yl) ethanol (yield: 7.5 gm).
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Benzhydrylpiperazin-1-yl)ethanol
2-(4-Benzhydrylpiperazin-1-yl)ethanol
2-(4-Benzhydrylpiperazin-1-yl)ethanol
2-(4-Benzhydrylpiperazin-1-yl)ethanol
2-(4-Benzhydrylpiperazin-1-yl)ethanol
2-(4-Benzhydrylpiperazin-1-yl)ethanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.